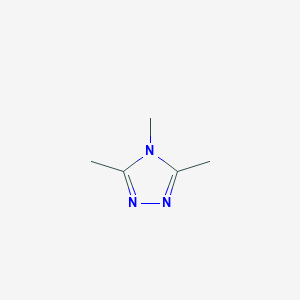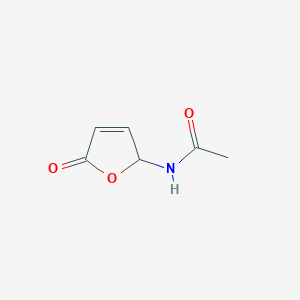
Phénylthiourée
Vue d'ensemble
Description
Le 2-sélénouracile est un analogue du uracile contenant du sélénium, une base nucléique pyrimidique naturelle présente dans l'ARN. Le sélénium, un élément chalcogène, remplace l'atome d'oxygène en position 2 du cycle uracile, ce qui lui confère des propriétés chimiques et biologiques uniques.
Mécanisme D'action
Target of Action
Phenylthiourea, also known as N-Phenylthiourea, primarily targets the enzyme phenoloxidase . Phenoloxidase is a key enzyme involved in melanization, a process that leads to the formation of melanin, a natural polymer widespread in living organisms .
Mode of Action
Phenylthiourea acts as a competitive inhibitor of phenoloxidase . This means it competes with the substrate for the active site of the enzyme, thereby reducing the rate of the reaction. The inhibition constant of Phenylthiourea was estimated as 0.21 ± 0.09 μM, indicating a strong binding affinity to the enzyme .
Biochemical Pathways
The primary biochemical pathway affected by Phenylthiourea is the melanization process . Phenoloxidase, the enzyme inhibited by Phenylthiourea, catalyzes the initial steps of melanization, specifically the oxidation of monophenols and ortho-diphenols into ortho-quinones . These quinones then undergo spontaneous intramolecular cyclization to yield indoles, which subsequently polymerize into melanin .
Result of Action
The primary result of Phenylthiourea’s action is the inhibition of melanin formation . By competitively inhibiting phenoloxidase, Phenylthiourea reduces the production of melanin, which can have various effects depending on the organism and context. For example, excessive melanin production is related to the development of certain diseases such as human melanoma .
Action Environment
The efficacy and stability of Phenylthiourea can be influenced by various environmental factors. For instance, in the context of corrosion inhibition, the performance of Phenylthiourea varies significantly between acidic and salt environments
Applications De Recherche Scientifique
2-Selenouracil has a wide range of scientific research applications:
Analyse Biochimique
Biochemical Properties
Phenylthiourea is known to interact with various enzymes and proteins. It is a well-known inhibitor of phenoloxidase, a key enzyme involved in melanin synthesis . The interaction between Phenylthiourea and phenoloxidase results in the inhibition of melanogenesis .
Cellular Effects
Phenylthiourea has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been found to alter retinoic acid and insulin-like growth factor (IGF) regulation of neural crest and mesodermal components of craniofacial development in zebrafish . Phenylthiourea influences cell function by altering cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of Phenylthiourea primarily involves its binding interactions with biomolecules and its role in enzyme inhibition. As a tyrosinase inhibitor, Phenylthiourea binds to the active site of the enzyme, preventing it from catalyzing the oxidation of phenols, thereby inhibiting melanin production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenylthiourea can change over time. While it is known for its immediate effect of inhibiting melanogenesis, long-term effects on cellular function have also been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Phenylthiourea can vary with different dosages in animal models. For instance, in zebrafish, a standard concentration of 0.003% (200 µM) Phenylthiourea is commonly used to inhibit melanogenesis with reportedly minimal other effects . Higher concentrations (0.03%) have been found to inhibit neural crest development .
Metabolic Pathways
Given its role as a tyrosinase inhibitor, it is likely to be involved in the metabolic pathways related to melanin synthesis .
Subcellular Localization
Given its role as a tyrosinase inhibitor, it is likely to be found in locations where tyrosinase is present, such as the melanosome, a specialized organelle in pigment cells where melanin synthesis occurs .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 2-sélénouracile implique généralement la substitution de l'atome d'oxygène dans l'uracile par du sélénium. Une méthode courante est la réaction de l'uracile avec le dioxyde de sélénium (SeO2) en présence d'un solvant approprié, comme l'acide acétique. La réaction est effectuée sous reflux, ce qui conduit à la formation de 2-sélénouracile .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques du 2-sélénouracile ne soient pas largement documentées, l'approche générale consiste à mettre à l'échelle les méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, telles que la température, le solvant et le temps de réaction, afin d'obtenir des rendements et une pureté plus élevés adaptés aux applications industrielles .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-sélénouracile subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont influencées par la présence de l'atome de sélénium, qui confère une réactivité distincte par rapport à ses analogues oxygénés et sulfurés .
Réactifs et conditions courants
Oxydation : Le 2-sélénouracile peut être oxydé à l'aide de peroxyde d'hydrogène (H2O2) dans différentes conditions de pH.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les composés de diséléniure, les dérivés de sélénole et les dérivés d'uracile substitués.
Applications de la recherche scientifique
Le 2-sélénouracile a un large éventail d'applications dans la recherche scientifique :
Mécanisme d'action
Le mécanisme d'action du 2-sélénouracile implique son incorporation dans des molécules biologiques, telles que l'ARNt, où il influence la lecture de l'information génétique et la synthèse des protéines. L'atome de sélénium dans le 2-sélénouracile peut subir des réactions redox, conduisant à la formation d'intermédiaires réactifs qui interagissent avec les cibles moléculaires et les voies impliquées dans le stress oxydatif et la protection cellulaire .
Comparaison Avec Des Composés Similaires
Le 2-sélénouracile est souvent comparé à son analogue sulfuré, le 2-thiouracile, et à son analogue oxygéné, l'uracile. Les principales différences sont les suivantes :
Propriétés
IUPAC Name |
phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULZLIGZKMKICU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
| Record name | PHENYLTHIOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5123 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021134 | |
| Record name | 1-Phenyl-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Needle-like crystals. Used in the manufacture of rodenticides and in medical genetics. (EPA, 1998), Solid; [Merck Index] White or light brown powder; [Alfa Aesar MSDS] | |
| Record name | PHENYLTHIOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5123 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Phenyl-2-thiourea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2919 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), In water, 2.47X10+3 mg/L at 25 °C, Soluble in 400 parts cold water, 17 parts boiling water, Soluble in ethanol and sodium hydroxide | |
| Record name | PHENYLTHIOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5123 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-PHENYL-2-THIOUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4105 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.3 (EPA, 1998) - Denser than water; will sink, 1.3 | |
| Record name | PHENYLTHIOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5123 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-PHENYL-2-THIOUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4105 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00209 [mmHg] | |
| Record name | 1-Phenyl-2-thiourea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2919 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Thyroid hormone (T4) can be detected in thyroid follicles in wild-type zebrafish larvae from 3 days of development, when the thyroid has differentiated. In contrast, embryos or larvae treated with goitrogens (substances such as methimazole, potassium percholorate, and 6-n-propyl-2-thiouracil) are devoid of thyroid hormone immunoreactivity. Phenythiourea (PTurea; also commonly known as PTU) is widely used in zebrafish research to suppress pigmentation in developing embryos/fry. PTurea contains a thiocarbamide group that is responsible for goitrogenic activity in methimazole and 6-n-propyl-2-thiouracil. In the present study, /this research/ shows that commonly used doses of 0.003% PTurea abolish T4 immunoreactivity of the thyroid follicles of zebrafish larvae. As development of the thyroid gland is not affected, these data suggest that PTurea blocks thyroid hormone production. Like other goitrogens, PTurea causes delayed hatching, retardation and malformation of embryos or larvae with increasing doses. At doses of 0.003% PTurea, however, toxic side effects seem to be at a minimum, and the maternal contribution of the hormone might compensate for compromised thyroid function during the first days of development., The ability or inability to taste the compound phenylthiocarbamide (PTC) is a classic inherited trait in humans and has been the subject of genetic and anthropological studies for over 70 years. This trait has also been shown to correlate with a number of dietary preferences and thus may have important implications for human health. The recent identification of the gene that underlies this phenotype has produced several surprising findings. This gene is a member of the T2R family of bitter taste receptor genes. It exists in seven different allelic forms, although only two of these, designated the major taster and major non-taster forms, exist at high frequency outside sub-Saharan Africa. The non-taster allele resides on a small chromosomal region identical by descent, indicating that non-tasters are descended from an ancient founder individual, and consistent with an origin of the non-taster allele preceding the emergence of modern humans out of Africa. The two major forms differ from each other at three amino acid positions, and both alleles have been maintained at high frequency by balancing natural selection, suggesting that the non-taster allele serves some function. We hypothesize that this function is to serve as a receptor for another, as yet unidentified toxic bitter substance. At least some of the remaining five haplotypes appear to confer intermediate sensitivity to PTC, suggesting future detailed studies of the relationships between receptor structure and taste function., Humans' bitter taste perception is mediated by the hTAS2R subfamily of the G protein-coupled membrane receptors (GPCRs). Structural information on these receptors is currently limited. Here we identify residues involved in the binding of phenylthiocarbamide (PTC) and in receptor activation in one of the most widely studied hTAS2Rs (hTAS2R38) by means of structural bioinformatics and molecular docking. The predictions are validated by site-directed mutagenesis experiments that involve specific residues located in the putative binding site and trans-membrane (TM) helices 6 and 7 putatively involved in receptor activation. Based on our measurements, we suggest that (i) residue N103 participates actively in PTC binding, in line with previous computational studies. (ii) W99, M100 and S259 contribute to define the size and shape of the binding cavity. (iii) W99 and M100, along with F255 and V296, play a key role for receptor activation, providing insights on bitter taste receptor activation not emerging from the previously reported computational models. | |
| Record name | 1-PHENYL-2-THIOUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4105 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from water; prisms from alcohol, Needles | |
CAS No. |
103-85-5 | |
| Record name | PHENYLTHIOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5123 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-2-thiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-phenylthiourea | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03694 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenylthiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5779 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiourea, N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Phenyl-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl-2-thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLTHIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F82C6Q54C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-PHENYL-2-THIOUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4105 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
298.4 °F (EPA, 1998), 154 °C | |
| Record name | PHENYLTHIOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5123 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-PHENYL-2-THIOUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4105 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of Phenylthiourea is C7H8N2S, and its molecular weight is 152.22 g/mol. []
A: Phenylthiourea exhibits characteristic peaks in various spectroscopic analyses. For instance, in infrared (IR) spectroscopy, it shows distinct peaks for N-H, C=S, and aromatic C-H stretches. [, , , , ] Additionally, in nuclear magnetic resonance (NMR) spectroscopy, both proton (1H) and carbon (13C) NMR spectra provide insights into the compound's structure. [, , , , ]
A: Phenylthiourea and its derivatives have been investigated for their corrosion inhibition properties, particularly for carbon steel in acidic environments. They act as mixed-type inhibitors, affecting both anodic and cathodic reactions involved in the corrosion process. [] The inhibition efficiency is influenced by factors like concentration, temperature, and the presence of other ions in the solution. []
A: While Phenylthiourea is generally stable under ambient conditions, its stability can be affected by factors like temperature, pH, and exposure to light. [] Further research is needed to comprehensively understand its stability profile under diverse conditions relevant to specific applications.
A: While Phenylthiourea itself might not possess strong catalytic properties, it can be modified to create ligands that coordinate with metal ions, forming complexes with catalytic applications. [] These metal complexes, often involving copper or nickel, can catalyze various organic reactions. []
A: Computational chemistry plays a crucial role in understanding the properties and behavior of Phenylthiourea. Techniques like density functional theory (DFT) calculations provide insights into electronic structure, molecular geometry, and reactivity. [] These calculations help in predicting various properties, including spectroscopic features, interactions with other molecules, and potential biological activities. []
A: QSAR models, which correlate molecular structure with biological activity, have been developed for Phenylthiourea derivatives. These models help in understanding how structural modifications, like the introduction of specific substituents, influence the compound's activity, potency, and selectivity towards specific targets. []
A: The biological activity of Phenylthiourea can be significantly altered by modifying its structure. For instance, introducing electron-donating or electron-withdrawing groups on the phenyl ring can influence its interactions with target molecules, affecting its potency and selectivity. [, , , ] The position of these substituents on the phenyl ring also plays a role in determining the activity. [, , , ] Furthermore, replacing the phenyl group with other aromatic or aliphatic groups can drastically change its pharmacological profile. [, ]
ANone: As with any chemical substance, appropriate safety precautions should be taken when handling Phenylthiourea. It is essential to consult the material safety data sheet (MSDS) for information regarding its safe handling, storage, and disposal. Additionally, researchers should adhere to all relevant SHE regulations and guidelines applicable to their specific work environment.
ANone: Specific data on the ADME profile of Phenylthiourea is limited in the provided research. Further studies are needed to determine its pharmacokinetic properties, which are crucial for understanding its behavior in vivo.
A: Yes, Phenylthiourea derivatives have shown promising anticancer activities in various studies. For instance, N-(4-methoxy)-benzoyl-N'-phenylthiourea and N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea exhibited cytotoxic activity against MCF-7 breast cancer cells in vitro. [, ] Additionally, other derivatives have shown promising results against breast, cervical, and liver cancer cell lines. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[2.5]octane-1-carboxylic Acid](/img/structure/B91185.png)


![sodium;4-[(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate](/img/structure/B91190.png)
![Octahydro-6,2,5-ethan[1]yl[2]ylidene-2H-cyclobuta[cd][2]benzothiophen-7-one 1,1-dioxide](/img/structure/B91192.png)
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)







